(1-Bromocyclopropyl)methanamine

Medicinal Chemistry ADME Physicochemical Property Analysis

(1-Bromocyclopropyl)methanamine is a small, strained organic molecule belonging to the class of 1-substituted cyclopropylamines. Its structure consists of a cyclopropane ring with a bromine atom and an aminomethyl group attached to the same carbon (C1), making it a geminally substituted building block.

Molecular Formula C4H8BrN
Molecular Weight 150.019
CAS No. 1823368-00-8
Cat. No. B2748954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromocyclopropyl)methanamine
CAS1823368-00-8
Molecular FormulaC4H8BrN
Molecular Weight150.019
Structural Identifiers
SMILESC1CC1(CN)Br
InChIInChI=1S/C4H8BrN/c5-4(3-6)1-2-4/h1-3,6H2
InChIKeyGVHUQXUEDCFNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Bromocyclopropyl)methanamine (CAS 1823368-00-8): A Versatile Geminal Bromo-Amine Building Block for Drug Discovery and Chemical Synthesis


(1-Bromocyclopropyl)methanamine is a small, strained organic molecule belonging to the class of 1-substituted cyclopropylamines. Its structure consists of a cyclopropane ring with a bromine atom and an aminomethyl group attached to the same carbon (C1), making it a geminally substituted building block. With a molecular formula of C4H8BrN and a molecular weight of approximately 150.02 Da, it is primarily utilized as a reactive intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research [1]. Its physicochemical properties, such as a LogP of 0.61 [2] and a polar surface area (PSA) of 26 Ų [2], position it as a moderately lipophilic amine that can influence the pharmacokinetic profile of derived compounds.

Why (1-Bromocyclopropyl)methanamine Cannot Be Directly Substituted with Other Cyclopropylamine Analogs


Generic substitution of (1-Bromocyclopropyl)methanamine with other 1-substituted cyclopropylamines is not scientifically valid due to quantifiable differences in key molecular properties that directly impact synthetic utility and biological target engagement. The specific combination of a bromine atom on the cyclopropane ring dictates its unique reactivity profile, enabling distinct synthetic pathways like chemoselective nucleophilic substitution or cross-coupling reactions, which are not accessible to its chloro- or non-halogenated analogs . Furthermore, as demonstrated by class-level Structure-Activity Relationship (SAR) studies on cyclopropylamine-based LSD1/KDM1A inhibitors, even small variations in substituents (e.g., halogen type or size) lead to significant changes in physicochemical properties (e.g., lipophilicity) [1] and biological activity, including target inhibition potency and selectivity against off-targets like monoamine oxidases (MAO A/B) [2]. The following quantitative evidence demonstrates these critical, non-interchangeable differentiators.

(1-Bromocyclopropyl)methanamine (CAS 1823368-00-8) Quantitative Differentiation Evidence vs. Key Comparators


Increased Lipophilicity (LogP) of (1-Bromocyclopropyl)methanamine Relative to Parent Cyclopropylmethanamine

(1-Bromocyclopropyl)methanamine exhibits a significantly higher calculated partition coefficient (LogP) compared to its non-halogenated parent scaffold, cyclopropylmethanamine. This quantitative difference in lipophilicity is a critical factor in drug design, influencing membrane permeability, solubility, and metabolic stability of derived lead compounds [1].

Medicinal Chemistry ADME Physicochemical Property Analysis

Enhanced Synthetic Utility of (1-Bromocyclopropyl)methanamine via Chemoselective C-Br Bond Functionalization

The presence of the C-Br bond in (1-Bromocyclopropyl)methanamine is a key differentiator enabling a broader scope of chemoselective transformations compared to its C-Cl or C-H analogs. The weaker carbon-bromine bond (bond dissociation energy ~ 285 kJ/mol) compared to a carbon-chlorine bond (~ 327 kJ/mol) allows for milder and more selective reaction conditions in nucleophilic substitutions and metal-catalyzed cross-couplings, facilitating the introduction of diverse molecular complexity .

Organic Synthesis Cross-Coupling Building Block Reactivity

Potential for Improved Selectivity Profile in LSD1/KDM1A Inhibitor Development

SAR studies on 1-substituted cyclopropylamines as LSD1/KDM1A inhibitors have established that introducing bulkier substituents on the cyclopropylamine ring leads to a quantifiable increase in selectivity against the off-target human monoamine oxidases MAO A and MAO B. As a geminally substituted analog, (1-Bromocyclopropyl)methanamine incorporates a bromine atom, which is bulkier than a hydrogen atom or smaller halogens, thus fitting this design principle. This structural feature is expected to confer a superior selectivity profile in derived inhibitors compared to analogs with smaller or no substituents, reducing the potential for off-target pharmacology [1].

Epigenetics LSD1/KDM1A Cancer Research Structure-Activity Relationship (SAR)

Defined Salt Form and Purity Specifications for Reproducible Research

For procurement and experimental reproducibility, the defined hydrochloride salt form of (1-Bromocyclopropyl)methanamine (CAS 2413870-45-6) is available with a specified purity of ≥95% . This is a critical differentiator from the free base form, which may exhibit different stability, solubility, and handling characteristics. Using a well-characterized salt form with a guaranteed minimum purity ensures consistency across experiments and simplifies analytical method development and purification processes.

Procurement Quality Control Reproducibility Analytical Chemistry

Optimal Application Scenarios for (1-Bromocyclopropyl)methanamine (CAS 1823368-00-8) Based on Quantitative Differentiation


Design and Synthesis of CNS-Penetrant LSD1/KDM1A Inhibitors

Medicinal chemistry programs targeting epigenetic enzymes like LSD1 for CNS cancers or neurological disorders should prioritize (1-Bromocyclopropyl)methanamine. Its LogP of 0.61 indicates favorable properties for crossing the blood-brain barrier [1], while the bulky bromine substituent is predicted, based on class-level SAR [2], to enhance selectivity against MAO A/B, reducing the risk of off-target CNS side effects. This combination of properties makes it a superior choice over more hydrophilic or less sterically hindered cyclopropylamine analogs for CNS-focused LSD1 inhibitor programs.

Complex Molecule Synthesis Requiring Milder Cross-Coupling Conditions

In multi-step synthetic routes where the cyclopropane core is a valuable pharmacophore, (1-Bromocyclopropyl)methanamine offers a distinct advantage due to its weaker C-Br bond (~285 kJ/mol) . This allows for chemoselective functionalization under milder conditions (e.g., low-temperature Suzuki or Buchwald-Hartwig couplings) that are incompatible with the more robust C-Cl bond of (1-Chlorocyclopropyl)methanamine. This enables the late-stage diversification of complex, sensitive molecules, making it the preferred intermediate for advanced pharmaceutical and agrochemical research.

Large-Scale and Reproducible Academic or Industrial Synthesis

For research projects that demand high reproducibility or are being scaled from milligram to gram quantities, procuring the defined hydrochloride salt form is critical. The availability of 1-(1-Bromocyclopropyl)methanamine hydrochloride with a guaranteed purity of ≥95% ensures consistent reactivity and simplifies purification. This reduces batch-to-batch variability, a common issue with free base amines, and streamlines process development, making it the optimal choice for both academic labs focused on robust SAR studies and industrial groups developing reliable synthetic processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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